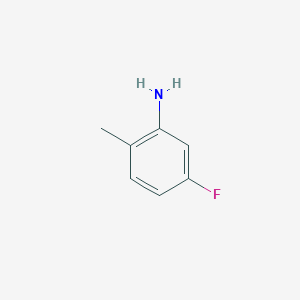
5-Fluoro-2-methylaniline
Cat. No. B146954
:
367-29-3
M. Wt: 125.14 g/mol
InChI Key: JLCDTNNLXUMYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06020379
Procedure details


5-Fluorotoluidine (Example1,B), pyridine and pentyl nitrite are warmed until a vigorous reaction with evolution of gas sets in. This is allowed to proceed without heating until it has subsided (20 minutes) and the mixture is boiled under reflux for another 100 minutes. The excess pyridine is removed under reduced pressure to yield the title product.



Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[C:6](N)[C:5]([CH3:9])=[CH:4][CH:3]=1.N(OCCCCC)=O.[N:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:9])=[C:6]([C:21]2[CH:22]=[CH:23][N:18]=[CH:19][CH:20]=2)[CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C(N)=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)OCCCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
without heating until it
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(20 minutes)
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for another 100 minutes
|
|
Duration
|
100 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The excess pyridine is removed under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=CC(=C(C1)C1=CC=NC=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
